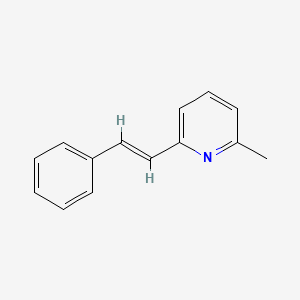

2-Metil-6-(2-feniletenil)piridina

Descripción general

Descripción

SIB-1893 es un compuesto químico con el nombre IUPAC (E)-2-metil-6-(2-feniletenil)piridina. Se utiliza principalmente en investigación científica como un antagonista selectivo para el subtipo 5 del receptor metabotrópico de glutamato (mGluR5). Este compuesto ha demostrado efectos anticonvulsivos y neuroprotectores y se sabe que reduce la liberación de glutamato .

Aplicaciones Científicas De Investigación

SIB-1893 tiene una amplia gama de aplicaciones en investigación científica:

- Química : Se utiliza como herramienta para estudiar el subtipo 5 del receptor metabotrópico de glutamato (mGluR5).

- Biología : Investigado por su papel en la modulación de la liberación de neurotransmisores y la transmisión sináptica.

- Medicina : Explorado por sus potenciales efectos anticonvulsivos y neuroprotectores.

- Industria : Utilizado en el desarrollo de nuevos agentes terapéuticos dirigidos a trastornos neurológicos .

Mecanismo De Acción

SIB-1893 actúa como un antagonista no competitivo del subtipo 5 del receptor metabotrópico de glutamato (mGluR5). Inhibe la liberación de glutamato bloqueando la actividad del receptor, lo que a su vez reduce la excitotoxicidad y proporciona neuroprotección. Además, se ha encontrado que actúa como un modulador alostérico positivo del subtipo 4 del receptor metabotrópico de glutamato (mGluR4) .

Análisis Bioquímico

Biochemical Properties

2-Methyl-6-(2-phenylethenyl)pyridine plays a significant role in biochemical reactions, primarily through its interactions with metabotropic glutamate receptors, specifically the subtype 5 (mGluR5). This compound acts as a selective antagonist for mGluR5, inhibiting its activity. Additionally, it has been shown to interact with N-methyl-D-aspartate (NMDA) receptors, albeit weakly, and acts as a positive allosteric modulator of the mGlu4 receptor subtype . These interactions suggest that 2-Methyl-6-(2-phenylethenyl)pyridine can modulate synaptic transmission and neuronal excitability, making it a compound of interest in neuropharmacology.

Cellular Effects

2-Methyl-6-(2-phenylethenyl)pyridine exerts various effects on different cell types and cellular processes. In neuronal cells, it has been demonstrated to produce neuroprotective effects following acute brain injury. This is likely due to its antagonistic action on mGluR5 and its weak NMDA receptor antagonism . Furthermore, 2-Methyl-6-(2-phenylethenyl)pyridine has been shown to influence cell signaling pathways, particularly those involving glutamate receptors, which play a crucial role in synaptic plasticity and memory formation. The compound also affects gene expression and cellular metabolism, contributing to its potential therapeutic applications in neurological disorders.

Molecular Mechanism

The molecular mechanism of 2-Methyl-6-(2-phenylethenyl)pyridine involves its binding interactions with specific biomolecules. As a selective antagonist for mGluR5, it binds to the receptor and inhibits its activity, thereby modulating glutamatergic signaling. Additionally, its weak antagonistic action on NMDA receptors and positive allosteric modulation of mGlu4 receptors further contribute to its effects on neuronal function . These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-6-(2-phenylethenyl)pyridine have been observed to change over time. The compound has demonstrated stability under various conditions, maintaining its activity in both in vitro and in vivo studies. Long-term exposure to 2-Methyl-6-(2-phenylethenyl)pyridine has shown sustained neuroprotective effects, with minimal degradation observed . These findings suggest that the compound can be effectively used in prolonged experimental settings without significant loss of efficacy.

Dosage Effects in Animal Models

The effects of 2-Methyl-6-(2-phenylethenyl)pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to produce neuroprotective and anxiolytic effects, while higher doses may lead to adverse effects such as sedation and motor impairment . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without inducing toxicity. These findings highlight the importance of dosage optimization in preclinical studies involving 2-Methyl-6-(2-phenylethenyl)pyridine.

Metabolic Pathways

2-Methyl-6-(2-phenylethenyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are subsequently excreted from the body . These metabolic processes influence the compound’s bioavailability and pharmacokinetics, affecting its overall efficacy and safety profile.

Transport and Distribution

Within cells and tissues, 2-Methyl-6-(2-phenylethenyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity, which determine its accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 2-Methyl-6-(2-phenylethenyl)pyridine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that 2-Methyl-6-(2-phenylethenyl)pyridine reaches its intended sites of action, where it can interact with its target receptors and modulate cellular processes . The precise subcellular distribution of the compound is essential for its therapeutic efficacy and specificity.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: SIB-1893 se puede sintetizar a través de múltiples rutas:

- Reacción de 2-metil-6-feniletinilpiridina con sulfuro de sodio nonahidratado en dimetilformamida a 140 °C .

- Reacción de benzaldehído y 2,6-dimetilpiridina bajo catálisis de ácido de Lewis .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para SIB-1893 no están ampliamente documentados, la síntesis generalmente implica las reacciones mencionadas anteriormente a escala de laboratorio, ampliadas para fines industriales.

Análisis De Reacciones Químicas

Tipos de reacciones: SIB-1893 experimenta varias reacciones químicas, que incluyen:

- Oxidación : Se puede oxidar en condiciones específicas.

- Reducción : Se puede reducir utilizando agentes reductores apropiados.

- Sustitución : Puede sufrir reacciones de sustitución, particularmente en presencia de catalizadores adecuados.

- Oxidación : Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

- Reducción : Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

- Sustitución : Catalizadores como paladio sobre carbono u otros catalizadores de metales de transición.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de piridina correspondientes, mientras que la reducción puede producir formas reducidas del compuesto.

Comparación Con Compuestos Similares

Compuestos similares:

- 2-metil-6-(feniletinil)piridina (MPEP) : Otro antagonista selectivo para mGluR5.

- SIB-1757 : Un compuesto estructuralmente relacionado que también actúa como un antagonista no competitivo para mGluR5 .

Unicidad: SIB-1893 es único en su doble función como antagonista selectivo para mGluR5 y modulador alostérico positivo para mGluR4. Esta doble funcionalidad lo convierte en una herramienta valiosa en la investigación centrada en comprender los mecanismos complejos de los receptores de glutamato y su papel en los trastornos neurológicos .

Propiedades

IUPAC Name |

2-methyl-6-(2-phenylethenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISOFUCTXZKSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-99-5 | |

| Record name | 2-Methyl-6-(2-phenylethenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6266-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.